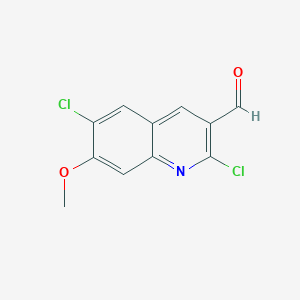
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde” is a chemical compound that finds its applications in diverse scientific research. It is a versatile compound that is related to the 2-chloroquinoline-3-carbaldehyde family .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to “2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde”, has been described in recent publications. The synthetic routes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are considered as reactive synthons in organic synthesis and are obtained from the respective 2-chloro derivative .Molecular Structure Analysis
The molecular structure of “2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde” is represented by the molecular formula C11H7Cl2NO2 . This compound is part of the quinoline family, which are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system .Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, such as “2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde”, involves the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde is a compound of interest in the synthesis of fused or binary quinoline-core heterocyclic systems. It serves as a precursor in the creation of novel compounds with potential biological activities. Research highlights its role in the construction of complex molecular architectures, demonstrating its versatility in organic synthesis (Hamama et al., 2018).
Corrosion Inhibition
The corrosion inhibition properties of 2,6-dichloroquinoline-3-carbaldehyde and its derivatives for mild steel in hydrochloric acid solution have been extensively studied. These derivatives are excellent inhibitors, showcasing their potential in protecting metals against dissolution. This application is critical in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (Lgaz et al., 2017).
Antimicrobial Activity
Quinoline derivatives synthesized from 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde have been evaluated for their antimicrobial activities. Studies show that certain derivatives exhibit significant activity against a range of bacterial and fungal strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Tabassum et al., 2014).
Coordination Chemistry
In coordination chemistry, derivatives of 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde have been used to synthesize novel palladium(II) complexes. These complexes exhibit varied biological properties, including DNA intercalation and antioxidant activity, highlighting their potential in medicinal chemistry and as therapeutic agents (Ramachandran et al., 2012).
Propriétés
IUPAC Name |
2,6-dichloro-7-methoxyquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-10-4-9-6(3-8(10)12)2-7(5-15)11(13)14-9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJAVYLZHDPTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

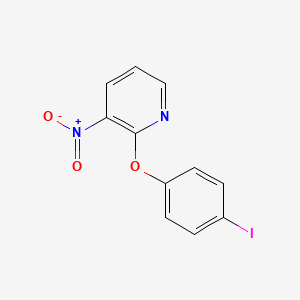
![1,2-Bis[(isoindol-1,3-dion-2-yl)methyl]benzene](/img/structure/B2835663.png)
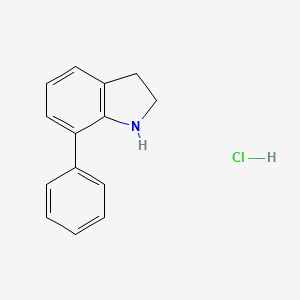
![3-(4-chlorophenyl)-7,9-dimethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2835666.png)
![5-Benzenesulfonylmethyl-3-phenyl-[1,2,4]oxadiazole](/img/structure/B2835667.png)

![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)
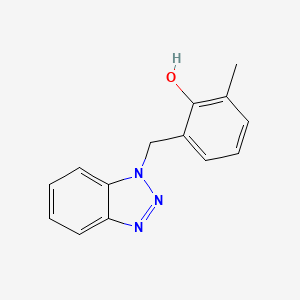
![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)
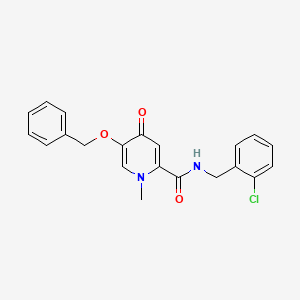
![2,4-dichloro-N'-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2835681.png)
![Ethyl 4-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-3-oxobutanoate](/img/structure/B2835682.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)
![(E)-N-(6-acetamido-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2835684.png)